Potassium Magnesium L-Aspartate vs. D- and DL-Aspartate Stereoisomers: Superior Restoration of Intracellular Cation Levels
In a rat model of furosemide- and digoxin-induced magnesium and potassium depletion, intravenous administration of potassium magnesium L-aspartate (at a dose of 100 mg/kg) demonstrated significantly higher restoration of potassium and magnesium levels in plasma, erythrocytes, and myocardium compared to its D- and DL-aspartate counterparts [1]. The L-aspartate formulation led to the highest rate of cation deficiency correction, followed by the DL-racemic mixture, while the D-aspartate formulation was the least effective [1].
| Evidence Dimension | Cellular and Plasma K/Mg Restoration Rate |
|---|---|
| Target Compound Data | K,Mg L-aspartate: Highest restoration rate of K and Mg in plasma, erythrocytes, and myocardium (qualitative ranking) |
| Comparator Or Baseline | K,Mg DL-aspartate: Intermediate restoration rate; K,Mg D-aspartate: Lowest restoration rate |
| Quantified Difference | Efficacy order: K,Mg L-aspartate > K,Mg DL-aspartate > K,Mg D-aspartate |
| Conditions | In vivo rat model; furosemide (30 mg/kg i.p.) and digoxin (0.25 mg/kg i.p.) daily for 14 days to induce depletion; test compounds administered intravenously at 100 mg/kg. |
Why This Matters
The stereochemical configuration of the aspartate carrier directly dictates the efficiency of intracellular cation replenishment, making L-aspartate-based formulations the preferred choice for research and therapeutic applications targeting electrolyte restoration.
- [1] Iezhitsa, I. N., et al. (2004). Comparative study of the efficacy of potassium magnesium L-, D- and DL-aspartate stereoisomers in overcoming digoxin- and furosemide-induced potassium and magnesium depletions. Magnes Res, 17(4), 276-292. View Source
